tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a hydroxyphenyl group attached to the piperidine ring
Preparation Methods
The synthesis of tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylpiperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the ester bond.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyphenyl group can influence its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
tert-Butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
This compound: Similar structure but with different substituents, leading to variations in properties and applications.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxymethyl group instead of a hydroxy group, which can influence its chemical behavior.
Properties
Molecular Formula |
C16H22FNO3 |
---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-6-11(7-9-18)12-4-5-14(19)13(17)10-12/h4-5,10-11,19H,6-9H2,1-3H3 |
InChI Key |
PEFVFIVOQCNYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
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